molecular formula C8H10BNO4 B1503500 Propynylboronic acid MIDA ester CAS No. 1104637-55-9

Propynylboronic acid MIDA ester

Cat. No.: B1503500
CAS No.: 1104637-55-9
M. Wt: 194.98 g/mol
InChI Key: YQENGIYROIWVHX-UHFFFAOYSA-N
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Description

Propynylboronic acid MIDA ester is a useful research compound. Its molecular formula is C8H10BNO4 and its molecular weight is 194.98 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Material Science

  • Toughening Polylactide : Jing and Hillmyer (2008) synthesized a derivative of lactide, which when polymerized, led to high molecular weight polymers with improved toughness. This indicates potential applications in enhancing the mechanical properties of polymeric materials (Jing & Hillmyer, 2008).

  • Boronated Polystyrene for Flame Retardancy : Wiącek et al. (2015) explored the use of boronated styrenes, including 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, as reactive flame retardants. Their study showed potential in reducing polystyrene flammability (Wiącek et al., 2015).

Medicinal Chemistry

  • Study of Chemotherapeutic Agents : Sebastian et al. (2015) examined 6-Methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione for its potential as a chemotherapeutic agent using vibrational spectroscopic studies (Sebastian et al., 2015).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The structural parameters of compounds similar to 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione have been studied to understand their molecular architecture, as seen in the work by Sopková-de Oliveira Santos et al. (2004) and Zouitini et al. (2017) (Sopková-de Oliveira Santos et al., 2004), (Zouitini et al., 2017).

Chemical Synthesis and Reactions

  • Catalytic Reactions for Derivative Formation : Bacchi et al. (2005) demonstrated the use of 4-Yn-1-ones for catalytic reactions under oxidative carbonylation conditions, producing various derivatives including those related to 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione (Bacchi et al., 2005).

Properties

IUPAC Name

6-methyl-2-prop-1-ynyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQENGIYROIWVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673707
Record name 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-55-9
Record name 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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